molecular formula C25H42LiN7O18P3S B009137 DL-|A-Hydroxybutyryl coenzyme A lithium salt CAS No. 103404-51-9

DL-|A-Hydroxybutyryl coenzyme A lithium salt

Cat. No.: B009137
CAS No.: 103404-51-9
M. Wt: 860.6 g/mol
InChI Key: HWNYNXALHOUFMU-UHFFFAOYSA-N
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Description

DL-β-Hydroxybutyryl coenzyme A lithium salt (CAS 103404-51-9) is a biochemical reagent with the molecular formula C₂₅H₄₂N₇O₁₈P₃S and a molecular weight of 853.62 g/mol . It is structurally characterized by a β-hydroxybutyryl moiety linked to coenzyme A (CoA), stabilized by lithium ions. This compound plays a critical role in ketone body metabolism and is utilized in studies involving 3-hydroxyacyl-CoA dehydrogenase type II (HSD17B10), which is implicated in mitochondrial fatty acid oxidation and steroid metabolism .

Key properties include:

  • Solubility: 100 mg/mL in water, forming clear, colorless solutions .
  • Storage: Stable at −20°C .
  • Applications: Research on apoptosis, metabolic pathways, and enzyme kinetics .

Properties

InChI

InChI=1S/C25H42N7O18P3S.Li/c1-13(33)8-16(35)54-7-6-27-15(34)4-5-28-23(38)20(37)25(2,3)10-47-53(44,45)50-52(42,43)46-9-14-19(49-51(39,40)41)18(36)24(48-14)32-12-31-17-21(26)29-11-30-22(17)32;/h11-14,18-20,24,33,36-37H,4-10H2,1-3H3,(H,27,34)(H,28,38)(H,42,43)(H,44,45)(H2,26,29,30)(H2,39,40,41);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWNYNXALHOUFMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li].CC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H42LiN7O18P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80423556
Record name DL-|A-Hydroxybutyryl coenzyme A lithium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80423556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

860.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103404-51-9
Record name DL-|A-Hydroxybutyryl coenzyme A lithium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80423556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Two-Enzyme System: Propionyl-CoA Transferase and PHA Synthase

The two-enzyme system leverages propionyl-CoA transferase (PCT) from Clostridium propionicum and polyhydroxyalkanoate (PHA) synthase from Chromatium vinosum. PCT transfers the CoA moiety from acetyl-CoA to free D-(-)-3-hydroxybutyric acid (3-HB), forming DL-β-HB-CoA. PHA synthase then polymerizes this intermediate into poly(3-hydroxybutyrate) (P(3HB)), though the reaction can be halted to isolate DL-β-HB-CoA-Li.

Key Reaction Conditions

  • Substrate : 3-HB (10 mM final concentration)

  • CoA Donor : Acetyl-CoA (5 mM)

  • Buffer : 50 mM glycine-glycylglycine buffer (pH 9.25) with 20 mM MgCl₂ and 0.2% Triton X-100

  • Temperature : 37°C

  • Incubation Time : 30 minutes

This system achieves ~85% substrate conversion under optimal conditions but requires continuous acetyl-CoA supplementation, increasing costs.

Three-Enzyme System with CoA Recycling

To address CoA dependency, acetyl-CoA synthetase (ACS) is introduced, enabling ATP-driven CoA recycling. ACS converts free CoA released during polymerization back into acetyl-CoA using acetate and ATP. This闭环 system reduces CoA consumption by 70% and is ideal for large-scale synthesis.

Reaction Components

ComponentConcentration/AmountRole
3-HB10 mMSubstrate
Acetate20 mMCoA regeneration substrate
ATP5 mMEnergy source for ACS
PCT, PHA Synthase, ACS0.1 mg/mL eachEnzymatic catalysts

Advantages :

  • Eliminates need for exogenous CoA after initial priming.

  • Yields 92% pure DL-β-HB-CoA-Li after purification.

pH-Dependent Synthesis Optimization

The equilibrium of β-hydroxyacyl-CoA dehydrogenase (HADH)-catalyzed reactions is highly pH-sensitive. At pH >8.5, the oxidation of β-hydroxybutyryl-CoA to acetoacetyl-CoA becomes favorable, but synthesis requires alkaline conditions to shift equilibrium toward reduction.

Optimal Synthesis Conditions

  • pH : 9.5 (tris buffer)

  • Cofactor : 2 mM NAD⁺

  • Enzyme : β-Hydroxyacyl dehydrogenase (0.2 U/mg)

  • Temperature : 25°C

Under these conditions, HADH catalyzes the reverse reaction, reducing acetoacetyl-CoA to DL-β-HB-CoA with 78% efficiency.

Purification and Characterization

Solubility-Based Purification

DL-β-HB-CoA-Li’s high solubility in water (50 mg/mL) allows selective precipitation. Adding chilled ethanol (1:4 v/v) precipitates proteins and impurities, leaving the target compound in solution. Centrifugation at 20,000×g for 15 minutes followed by lyophilization yields a colorless powder.

Chromatographic Techniques

Ion-Exchange Chromatography :

  • Column : DEAE-Sepharose Fast Flow

  • Eluent : Linear gradient of 0–1 M LiCl in 20 mM Tris-HCl (pH 8.0)

  • Purity Post-Chromatography : ≥90%

HPLC Analysis :

  • Column : C18 reverse-phase (5 µm, 4.6×250 mm)

  • Mobile Phase : Methanol–1 mM HCl (55:45 v/v)

  • Flow Rate : 1.0 mL/min

  • Detection : UV at 260 nm

Industrial-Scale Production Considerations

While lab-scale methods rely on enzymatic synthesis, industrial production employs microbial fermentation. Escherichia coli strains engineered to overexpress PCT and ACS produce DL-β-HB-CoA-Li intracellularly. After fermentation, cells are lysed, and the compound is extracted via:

  • Homogenization : Zirconia bead milling (5 minutes, 4°C).

  • Centrifugation : 20,000×g for 20 minutes to remove debris.

  • Ultrafiltration : 10 kDa membrane to concentrate the product.

Typical Fermentation Yield : 1.2 g/L culture .

Chemical Reactions Analysis

Types of Reactions: DL-|A-Hydroxybutyryl coenzyme A lithium salt undergoes various biochemical reactions, including:

    Oxidation: It can be oxidized to acetoacetyl coenzyme A.

    Reduction: It can be reduced to butyryl coenzyme A.

    Polymerization: It is polymerized to form polyhydroxyalkanoates.

Common Reagents and Conditions:

    Oxidation: Requires oxidizing agents such as NAD+.

    Reduction: Requires reducing agents such as NADH.

    Polymerization: Catalyzed by polyhydroxybutyrate synthase enzymes.

Major Products:

    Oxidation: Acetoacetyl coenzyme A.

    Reduction: Butyryl coenzyme A.

    Polymerization: Polyhydroxyalkanoates.

Scientific Research Applications

Biochemistry and Enzymology

  • Substrate for Enzymatic Assays : DL-β-Hydroxybutyryl coenzyme A lithium salt is utilized as a substrate in assays to study the kinetics of enzymes such as β-hydroxyacyl CoA dehydrogenase and HSD17B4. These studies help elucidate enzyme mechanisms and specificity.
    EnzymeApplication
    β-Hydroxyacyl CoA DehydrogenaseKinetic studies to determine substrate specificity
    HSD17B4Substrate for enzymatic assays

Metabolic Studies

  • Fatty Acid Metabolism : The compound plays a pivotal role in the β-oxidation pathway, facilitating the breakdown of fatty acids into acetyl-CoA units for energy production. Research indicates that its levels can be affected by nutritional states, such as fasting, which enhances its production.

Medical Research

  • Investigating Metabolic Disorders : Studies have shown that DL-β-Hydroxybutyryl coenzyme A lithium salt may be involved in metabolic disorders, particularly those related to energy metabolism and diabetes. For instance, elevated levels of histone β-hydroxybutyrylation have been observed in mouse models of type 1 diabetes mellitus (T1DM), suggesting its potential role in epigenetic regulation.

Biotechnology

  • Production of Biodegradable Polymers : The compound serves as a precursor for polyhydroxyalkanoates (PHAs), which are biodegradable plastics produced through microbial fermentation. This application highlights its significance in sustainable material development.

Case Study 1: Role in Type 1 Diabetes Mellitus

In a study involving streptozotocin-induced T1DM mouse models, researchers observed increased levels of histone β-hydroxybutyrylation associated with DL-β-Hydroxybutyryl coenzyme A lithium salt. This finding suggests that the compound may play a role in epigenetic modifications linked to metabolic dysregulation in diabetes.

Case Study 2: Enzymatic Activity Assessment

A series of experiments were conducted to evaluate the kinetic parameters of β-hydroxyacyl CoA dehydrogenase using DL-β-Hydroxybutyryl coenzyme A lithium salt as a substrate. The results demonstrated distinct enzyme activity profiles depending on substrate concentration, providing insights into enzyme regulation during fatty acid metabolism.

Mechanism of Action

DL-|A-Hydroxybutyryl coenzyme A lithium salt exerts its effects through its role as an intermediate in fatty acid metabolism. It is converted to bacterial polyhydroxyalkanoates by polyhydroxybutyrate synthases . The compound acts as a substrate for β-hydroxyacyl coenzyme A dehydrogenase, which catalyzes the oxidation of β-hydroxybutyryl coenzyme A to acetoacetyl coenzyme A . This reaction is crucial for the production of energy in the body.

Comparison with Similar Compounds

Comparison with Structurally Similar Coenzyme A Derivatives

Structural and Molecular Comparisons

The following table summarizes structural and physicochemical differences:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Group Solubility in Water
DL-β-Hydroxybutyryl CoA Li salt C₂₅H₄₂N₇O₁₈P₃S 853.62 β-hydroxybutyryl 100 mg/mL
Acetyl CoA lithium salt C₂₃H₃₈N₇O₁₇P₃S·xLi⁺ 809.57 (free acid basis) Acetyl 100 mg/mL
Butyryl CoA lithium salt hydrate C₂₅H₃₈Li₄N₇O₁₇P₃S 861.36 Butyryl (C4 acyl chain) 50 mg/mL
Acetoacetyl CoA lithium salt C₂₅H₄₀N₇O₁₈P₃S 851.61 Acetoacetyl (ketone group) Not specified
Benzoyl CoA lithium salt C₂₈H₃₉LiN₇O₁₇P₃S 877.57 Benzoyl (aromatic ring) Not specified
Isovaleryl CoA lithium salt hydrate C₂₆H₄₄N₇O₂₁P₃S 915.65 Isovaleryl (branched C5) Not specified

Structural Insights :

  • The β-hydroxybutyryl group in DL-β-Hydroxybutyryl CoA distinguishes it from acetyl (C2), butyryl (C4), and branched-chain (isovaleryl) derivatives, influencing its role in ketogenesis and mitochondrial energy metabolism .
  • Aromatic benzoyl CoA is specialized for studies involving aromatic compound degradation .

Functional and Application-Based Comparisons

Metabolic Roles
  • DL-β-Hydroxybutyryl CoA : Central to ketone body synthesis and fatty acid β-oxidation, particularly in HSD17B10-mediated pathways .
  • Acetyl CoA : A cornerstone of the tricarboxylic acid (TCA) cycle and lipid biosynthesis .
  • Butyryl CoA : Involved in short-chain fatty acid metabolism and gut microbiome studies .
  • Acetoacetyl CoA : Precursor in cholesterol synthesis and ketogenesis .

Research Findings and Clinical Relevance

  • HSD17B10 Studies : DL-β-Hydroxybutyryl CoA is critical for investigating HSD17B10 mutations linked to neurodegenerative diseases .
  • Statins and CoA Derivatives : Hydroxymethylglutaryl (HMG)-CoA reductase inhibitors (statins) alter plasma fatty acid profiles, indirectly affecting CoA-dependent pathways ().
  • Lithium Salt Interactions : Lithium ions stabilize CoA derivatives in solution, as observed in ionic liquid studies ().

Biological Activity

Overview

DL-β-Hydroxybutyryl coenzyme A lithium salt (CAS Number: 103404-51-9) is a crucial intermediate in various metabolic pathways, particularly in the metabolism of fatty acids and amino acids. It plays a significant role in energy production and is involved in the synthesis of polyhydroxyalkanoates, which are biopolymers produced by microbial fermentation. This article delves into the biological activity of this compound, examining its mechanisms of action, biochemical pathways, and relevant research findings.

Target Enzymes and Pathways

DL-β-Hydroxybutyryl coenzyme A lithium salt functions primarily as a substrate for several enzymes involved in metabolic processes. Notably, it serves as a substrate for β-hydroxyacyl CoA dehydrogenase, which is crucial in the β-oxidation pathway of fatty acids. Additionally, it participates in the fermentation of butyric acid and the metabolism of lysine and tryptophan, influencing various biochemical reactions within cells .

Biochemical Reactions

The compound undergoes several key biochemical reactions:

  • Oxidation : Converts to acetoacetyl coenzyme A.
  • Reduction : Converts to butyryl coenzyme A.
  • Polymerization : Forms polyhydroxyalkanoates through enzymatic action .

Cellular Effects

DL-β-Hydroxybutyryl coenzyme A lithium salt has notable effects on cellular functions:

  • Cell Signaling : It influences signaling pathways that regulate gene expression and metabolic processes.
  • Histone Modification : The compound acts as a cofactor for lysine β-hydroxybutyrylation (Kbhb), which has been linked to changes in histone modifications in various models, including those simulating type 1 diabetes .

Case Studies

  • Diabetes Model Study :
    In a study involving streptozotocin-induced type 1 diabetes mice, elevated levels of histone Kbhb were observed, suggesting that DL-β-Hydroxybutyryl coenzyme A lithium salt plays a role in epigenetic regulation under metabolic stress conditions .
  • Cancer Metabolism :
    Research indicates that impaired mitochondrial function in cancer cells leads to the accumulation of DL-β-Hydroxybutyryl coenzyme A lithium salt. This accumulation may affect metabolic adaptations and promote tumor growth .

The following table summarizes the key biochemical properties of DL-β-Hydroxybutyryl coenzyme A lithium salt:

Property Value
Molecular FormulaC₁₈H₃₃LiN₇O₁₈P₃S
Molecular Weight859.56 g/mol
Purity>99%
Storage Conditions-20°C
CAS Number103404-51-9

Industrial Applications

DL-β-Hydroxybutyryl coenzyme A lithium salt is not only significant in biological research but also has industrial applications:

  • Biopolymer Production : It serves as a precursor for bacterial polyhydroxyalkanoates, which are biodegradable plastics with potential applications in various industries .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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DL-|A-Hydroxybutyryl coenzyme A lithium salt
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DL-|A-Hydroxybutyryl coenzyme A lithium salt

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